6-Hydroxypyrimidine-4-carboxylic acid (CAS 6299-87-2) is an asymmetric, highly functionalized pyrimidine building block characterized by a carboxylic acid at the 4-position and a hydroxyl (or tautomeric oxo) group at the 6-position. In industrial and advanced laboratory procurement, it is primarily sourced as a regioselective precursor for cross-coupling intermediates, specifically for the high-yield synthesis of 6-chloropyrimidine-4-carboxylic acid. Unlike symmetrically substituted pyrimidines, its distinct N,O-donor site arrangement makes it a valuable asymmetric ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Furthermore, its favorable pKa (approximately 2.77) and solid-state stability allow it to function as a non-corrosive organic acid in specialized formulation environments[1].
Procurement teams and process chemists often attempt to substitute 6-hydroxypyrimidine-4-carboxylic acid with orotic acid (2,6-dihydroxypyrimidine-4-carboxylic acid) due to the latter's lower cost and widespread availability as a generic building block. However, this substitution introduces critical process failures. Orotic acid possesses two hydroxyl/oxo groups (at C2 and C6), which leads to poor regioselectivity during halogenation, typically yielding mixtures of 2,6-dichlorinated derivatives that require intensive, low-yielding chromatographic separation. Additionally, orotic acid exhibits exceptionally poor solubility in both aqueous and organic media, severely limiting batch concentration. In contrast, 6-hydroxypyrimidine-4-carboxylic acid offers a single, cleanly reactive site at the 6-position, enabling direct, quantitative conversion to mono-chlorinated intermediates without downstream purification bottlenecks .
When synthesizing halogenated pyrimidine intermediates for cross-coupling, regioselectivity is paramount. 6-Hydroxypyrimidine-4-carboxylic acid achieves near-quantitative yields (95-100%) of 6-chloropyrimidine-4-carboxylic acid when reacted with oxalyl chloride or POCl3 . In contrast, attempting to mono-chlorinate orotic acid yields a complex mixture dominated by 2,6-dichloropyrimidine derivatives, drastically reducing the yield of the desired mono-functionalized product and necessitating costly separation.
| Evidence Dimension | Mono-chlorination yield and regioselectivity |
| Target Compound Data | ~95-100% yield of 6-chloro derivative (single reactive site) |
| Comparator Or Baseline | Orotic acid (yields predominantly 2,6-dichloro mixtures) |
| Quantified Difference | Near-quantitative mono-chlorination vs. complex mixture requiring chromatography |
| Conditions | Reaction with oxalyl chloride/DMF or POCl3 at 75°C - reflux |
Eliminates the need for costly chromatographic separation, making it the only viable choice for scalable, high-yield synthesis of 6-substituted pyrimidine APIs.
Solubility directly dictates the maximum achievable concentration in batch reactors. 6-Hydroxypyrimidine-4-carboxylic acid exhibits moderate to high solubility (predicted up to 47-73 mg/mL depending on pH and exact conditions) . The standard comparator, orotic acid, is notoriously insoluble in water (approx. 1.8 mg/mL at 20°C) and most organic solvents, forcing process chemists to run reactions at high dilution.
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | Up to 47-73 mg/mL (predicted/modeled) |
| Comparator Or Baseline | Orotic acid (~1.8 mg/mL at 20°C) |
| Quantified Difference | Greater than 25-fold increase in aqueous solubility |
| Conditions | Standard aqueous conditions (20°C) |
Higher solubility allows for significantly higher molar concentrations in batch reactors, increasing volumetric productivity and reducing solvent waste during scale-up.
In the design of magnetic coordination polymers, ligand symmetry dictates network topology. 6-Hydroxypyrimidine-4-carboxylic acid acts as an asymmetric N,O-donor, successfully bridging Co(II) and Mn(II) ions to form 1D metal-pyrimidine chains that exhibit distinct spin-canting behavior below 3.5 K [1]. Symmetrical comparators like pyrimidine-4,6-dicarboxylic acid cannot induce this specific asymmetric bridging geometry.
| Evidence Dimension | Magnetic coupling and network topology |
| Target Compound Data | Forms 1D chains with spin-canting behavior (<3.5 K) |
| Comparator Or Baseline | Symmetrical pyrimidine dicarboxylic acids (form symmetrical grids without canting) |
| Quantified Difference | Enables asymmetric N,O-bridging required for targeted low-temperature magnetic ordering |
| Conditions | In-situ hydrothermal reaction with Co(II)/Mn(II) ions |
Essential for materials scientists procuring ligands specifically to engineer low-nuclearity magnetic MOFs or spin-canted coordination networks.
When used as an acidifier or antibacterial agent in bulk formulations, the physical state and corrosiveness of the acid are critical. 6-Hydroxypyrimidine-4-carboxylic acid provides stable, solid-state acidification (pKa ~2.77) that retains the antibacterial efficacy of formic acid derivatives without the severe vapor irritation and corrosiveness . Formic acid, the industrial baseline, rapidly degrades stainless steel processing equipment.
| Evidence Dimension | Handling safety and equipment corrosiveness |
| Target Compound Data | Solid organic acid (pKa 2.77), non-volatile, non-corrosive to standard steel |
| Comparator Or Baseline | Formic acid (highly volatile, severely corrosive liquid) |
| Quantified Difference | Eliminates vapor-phase corrosion and handling hazards while maintaining acidification |
| Conditions | Bulk feed and aquaculture formulation environments |
Reduces capital expenditure on corrosion-resistant reactor linings and improves worker safety in large-scale agricultural formulations.
This compound is the exact right choice for bulk conversion via oxalyl chloride or POCl3. Because it lacks the second hydroxyl group found in orotic acid, it serves as the primary, high-yield pipeline for synthesizing mono-chlorinated pyrimidines, which are subsequently used in Suzuki or Negishi cross-coupling reactions for API manufacturing .
In medicinal chemistry, researchers procure this compound when they require a precise 6-substituted pyrimidine scaffold. It is utilized to synthesize lipid-mimetic GPR84 agonists and quinone-based Cdc25B inhibitors, where the specific substitution pattern is required to maintain critical hydrogen-bonding interactions in the target enzyme's catalytic pocket [1].
Materials scientists require this specific asymmetric N,O-donor ligand to construct 1D Co(II) or Mn(II) chains. The unique structural geometry of the 4-carboxylic and 6-hydroxyl groups drives targeted spin-canting and antiferromagnetic properties that cannot be achieved with symmetrical pyrimidine ligands [2].
Agricultural and aquaculture formulators specify this compound when they need the antimicrobial and acidifying efficacy of a short-chain organic acid derivative, but must avoid the severe equipment degradation and worker safety hazards associated with handling liquid formic acid at scale .
Irritant